molecular formula C12H9N3O2 B11969141 2-Pyridinamine, N-[(3-nitrophenyl)methylene]- CAS No. 66385-95-3

2-Pyridinamine, N-[(3-nitrophenyl)methylene]-

Cat. No.: B11969141
CAS No.: 66385-95-3
M. Wt: 227.22 g/mol
InChI Key: UJDGGSJKGFHUBU-UHFFFAOYSA-N
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Description

2-Pyridinamine, N-[(3-nitrophenyl)methylene]- is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring attached to an amine group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-[(3-nitrophenyl)methylene]- typically involves the reaction of 2-aminopyridine with 3-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-[(3-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Pyridinamine, N-[(3-nitrophenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-[(3-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group plays a crucial role in its biological activity, influencing the compound’s ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinamine, N-[(4-nitrophenyl)methylene]-: Similar structure but with the nitro group at the 4-position.

    2-Pyridinamine, N-methyl-: Lacks the nitrophenyl group, resulting in different chemical properties.

Uniqueness

2-Pyridinamine, N-[(3-nitrophenyl)methylene]- is unique due to the position of the nitro group, which influences its reactivity and biological activity. The 3-nitrophenyl group provides distinct electronic and steric effects compared to other positional isomers.

Properties

CAS No.

66385-95-3

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

1-(3-nitrophenyl)-N-pyridin-2-ylmethanimine

InChI

InChI=1S/C12H9N3O2/c16-15(17)11-5-3-4-10(8-11)9-14-12-6-1-2-7-13-12/h1-9H

InChI Key

UJDGGSJKGFHUBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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